Akt1 Biochemical Inhibitory Potency: ~265-Fold Greater Than Uprosertib (GSK2141795)
The representative pyrazol-furan carboxamide compound 25e exhibits an Akt1 IC50 of 0.68 nM [1]. In comparison, the clinical ATP-competitive pan-Akt inhibitor uprosertib (GSK2141795) has a reported Akt1 IC50 of 180 nM . This corresponds to an approximately 265-fold greater biochemical potency for the pyrazol-furan scaffold against the Akt1 isoform.
| Evidence Dimension | Akt1 inhibitory potency (biochemical kinase assay) |
|---|---|
| Target Compound Data | IC50 = 0.68 nM (compound 25e, pyrazol-furan series) |
| Comparator Or Baseline | Uprosertib (GSK2141795) IC50 = 180 nM |
| Quantified Difference | Approximately 265-fold greater potency (0.68 nM vs. 180 nM) |
| Conditions | Biochemical kinase inhibition assay using recombinant Akt1 |
Why This Matters
Sub-nanomolar Akt1 potency may enable lower dosing requirements and an improved therapeutic index, critical for preclinical candidate selection where target engagement at tolerable doses is a primary decision gate.
- [1] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. (Akt1 IC50 data for compound 25e accessed via BindingDB). View Source
